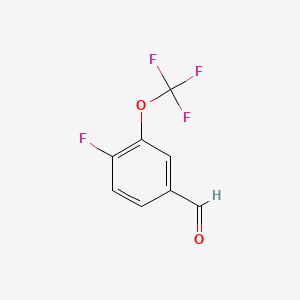

4-Fluoro-3-(trifluoromethoxy)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOFJJTXLIWONB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)OC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590685 | |

| Record name | 4-Fluoro-3-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86256-48-6 | |

| Record name | 4-Fluoro-3-(trifluoromethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86256-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-3-(trifluoromethyl)benzaldehyde: Synthesis, Properties, and Applications

A Note on the Subject Compound: Initial searches for "4-Fluoro-3-(trifluoromethoxy)benzaldehyde" did not yield a readily available commercial compound or a specific CAS number. This suggests the compound is either novel, not widely available, or the nomenclature is ambiguous. This guide will therefore focus on the closely related and commercially significant building block, 4-Fluoro-3-(trifluoromethyl)benzaldehyde , which bears the CAS Number 67515-60-0 .[1][2][3][4] This structural isomer offers a valuable case study into the interplay of fluoro- and trifluoromethyl-substituents on the reactivity and utility of an aromatic aldehyde.

Introduction and Core Characteristics

4-Fluoro-3-(trifluoromethyl)benzaldehyde is a highly versatile aromatic aldehyde that serves as a crucial intermediate in the synthesis of complex organic molecules.[1] Its value in medicinal chemistry, agrochemical research, and materials science is derived from the unique electronic properties conferred by its two fluorine-containing substituents. The trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, significantly enhances the electrophilic character of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack.[1] This heightened reactivity, combined with the metabolic stability often associated with fluorinated compounds, makes this molecule a prized building block for creating novel therapeutic agents and high-performance materials.[1]

This guide provides a comprehensive overview for researchers and drug development professionals on the synthesis, key chemical properties, reactivity, and applications of 4-Fluoro-3-(trifluoromethyl)benzaldehyde, supported by detailed protocols and safety information.

Physicochemical and Spectroscopic Data

The distinct physical and chemical properties of 4-Fluoro-3-(trifluoromethyl)benzaldehyde are summarized below. These properties are essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 67515-60-0 | [2][3] |

| Molecular Formula | C₈H₄F₄O | [1][2] |

| Molecular Weight | 192.11 g/mol | [1][2] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Density | 1.408 - 1.41 g/mL at 25 °C | [1] |

| Boiling Point | 178 °C (lit.); 60 °C at 0.5 mmHg | [1] |

| Refractive Index | n20/D 1.457 - 1.46 (lit.) | [1] |

| Flash Point | 80 °C (176 °F) - closed cup | |

| Purity | ≥ 97% (GC) | [1] |

| InChI Key | BIUDHHGROGJSHN-UHFFFAOYSA-N | |

| SMILES | Fc1ccc(C=O)cc1C(F)(F)F |

Spectroscopic data is crucial for the identification and characterization of 4-Fluoro-3-(trifluoromethyl)benzaldehyde. While a comprehensive dataset is best obtained from the supplier's Certificate of Analysis, typical spectral features can be predicted. The NIST WebBook provides access to the mass spectrum (electron ionization) for this compound, which is a key resource for its identification.[5]

Synthesis and Mechanistic Considerations

One potential pathway could involve the ortho-lithiation of 1-fluoro-2-(trifluoromethyl)benzene followed by quenching with an appropriate formylating agent like N,N-dimethylformamide (DMF). The directing effect of the fluorine and trifluoromethyl groups would be critical in achieving the desired regioselectivity.

Exemplary Synthesis Workflow: Ortho-Metalation Strategy

This protocol is a representative example of how a substituted benzaldehyde can be synthesized. Note: This is a generalized protocol and requires optimization for this specific substrate.

Step 1: Preparation of the Starting Material

-

Ensure the starting material, 1-fluoro-2-(trifluoromethyl)benzene, is pure and anhydrous.

Step 2: Directed Ortho-Metalation

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 1-fluoro-2-(trifluoromethyl)benzene in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), dropwise while maintaining the temperature at -78 °C. The ortho-directing trifluoromethyl group will guide the lithiation to the desired position.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the lithiated intermediate.

Step 3: Formylation

-

Slowly add anhydrous N,N-dimethylformamide (DMF) to the reaction mixture at -78 °C.

-

Allow the mixture to stir at -78 °C for an additional hour, then slowly warm to room temperature and stir overnight.

Step 4: Work-up and Purification

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the solvent in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the final product, 4-Fluoro-3-(trifluoromethyl)benzaldehyde.

Caption: A generalized workflow for the synthesis of 4-Fluoro-3-(trifluoromethyl)benzaldehyde.

Chemical Reactivity and Electronic Profile

The reactivity of 4-Fluoro-3-(trifluoromethyl)benzaldehyde is dominated by the strong electron-withdrawing nature of both the fluorine and trifluoromethyl substituents.

-

Inductive Effect (-I): Both the fluorine atom and the -CF₃ group exert powerful inductive effects, pulling electron density away from the aromatic ring.

-

Mesomeric Effect (-M): The aldehyde group is a deactivating, meta-directing group.

-

Enhanced Electrophilicity: The cumulative electron-withdrawing effects of the substituents make the carbonyl carbon exceptionally electrophilic. This renders the aldehyde highly reactive towards a wide array of nucleophiles in reactions such as aldol condensations, Wittig reactions, and reductive aminations.

This high degree of electrophilicity makes it an excellent substrate for constructing complex molecular scaffolds, as it readily participates in carbon-carbon and carbon-heteroatom bond-forming reactions.

Sources

An In-Depth Technical Guide to 4-Fluoro-3-(trifluoromethoxy)benzaldehyde for Research & Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

4-Fluoro-3-(trifluoromethoxy)benzaldehyde is a highly functionalized aromatic aldehyde that serves as a critical building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its structure, featuring a benzaldehyde core substituted with both a fluorine atom and a trifluoromethoxy group, offers a unique combination of reactivity and physicochemical properties. The aldehyde group provides a versatile handle for a myriad of chemical transformations, while the fluorinated substituents are instrumental in modulating biological and material characteristics.

The strategic incorporation of fluorine-containing moieties like the trifluoromethoxy (-OCF3) group is a cornerstone of modern drug design.[1] These groups can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This guide provides a comprehensive overview of the core physical properties, safety protocols, and synthetic applications of this compound, designed to equip researchers, chemists, and drug development professionals with the technical knowledge required for its effective utilization.

Section 1: Core Physical and Chemical Properties

Accurate characterization of a chemical's physical properties is fundamental to its application in research and development. The data for this compound is summarized below. It is important to note that while some properties are determined experimentally, others may be predicted values and should be treated as such.

| Property | Value | Source(s) |

| Chemical Name | This compound | [3] |

| CAS Number | 86256-48-6 | [3][4] |

| Molecular Formula | C₈H₄F₄O₂ | [3][4] |

| Molecular Weight | 208.11 g/mol | [3] |

| Appearance | Powder or granule | [4] |

| Purity | 97% - 99% | [3][4] |

| Boiling Point | 201.0 ± 35.0 °C (Predicted) | |

| Density | 1.428 ± 0.06 g/cm³ (Predicted) | |

| Sensitivity | Air Sensitive | [3] |

Section 2: Spectroscopic and Analytical Characterization

While specific spectral data for this exact compound is not widely published, a standard analytical workflow is essential for confirming the identity, purity, and structure of any research chemical.

Expected Spectroscopic Signatures:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton (~9.9-10.1 ppm) and complex multiplets in the aromatic region (7.0-8.0 ppm) resulting from the coupling between the aromatic protons and the fluorine atom.

-

¹³C NMR: The carbon spectrum will feature a characteristic signal for the aldehyde carbonyl carbon (~190 ppm). The aromatic carbons will show splitting due to C-F coupling, and the trifluoromethoxy carbon will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: This is a critical technique for fluorinated compounds. Two distinct signals are expected: one for the aromatic fluorine and a second for the trifluoromethoxy group.

-

Infrared (IR) Spectroscopy: The IR spectrum should display a strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretch of the aldehyde, along with strong C-F stretching bands typically found in the 1100-1300 cm⁻¹ region.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak (M⁺) expected at m/z 208.11.

Diagram: Standard Analytical Workflow for Chemical Characterization

Caption: Workflow for structural confirmation.

Section 3: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of this compound. This compound is noted to be air-sensitive.[3] While a specific Safety Data Sheet (SDS) for this isomer is not available in the search results, safety protocols for similar fluorinated benzaldehydes provide essential guidance.[5][6][7][8][9]

General Safety and Handling Recommendations:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5][8]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7]

-

Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.[7][8]

-

Incompatible Materials: Keep away from strong oxidizing agents.[3]

Storage:

-

Store in a tightly sealed container to protect from air and moisture.[3]

-

For long-term stability, storage under an inert gas (e.g., Argon or Nitrogen) is recommended.[3]

Diagram: Laboratory Safe Handling Workflow

Caption: Protocol for safe laboratory handling.

Section 4: Relevance in Drug Discovery and Organic Synthesis

The unique substitution pattern of this compound makes it a valuable intermediate in the synthesis of complex molecules.

The Role of Fluorinated Groups: The trifluoromethoxy (-OCF3) and fluoro (-F) groups are prized in medicinal chemistry for their ability to enhance key drug-like properties.[1][10][11]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated groups resistant to metabolic degradation by enzymes in the body. This can increase the half-life of a drug.[1]

-

Lipophilicity: The -OCF3 group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and increase its oral bioavailability.[1][2]

-

Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions (such as hydrogen bonds or dipole-dipole interactions) with amino acid residues in a biological target, potentially increasing the drug's potency and selectivity.[1]

-

Permeability: Enhanced lipophilicity often facilitates better permeability across biological barriers, including the blood-brain barrier, which is critical for drugs targeting the central nervous system.[1]

The Versatility of the Aldehyde Group: The aldehyde functional group is a cornerstone of synthetic organic chemistry, serving as a precursor to a vast array of other functional groups and molecular scaffolds. It readily participates in reactions such as:

-

Reductive amination to form substituted amines.

-

Wittig reactions to generate alkenes.

-

Aldol and other condensation reactions to form carbon-carbon bonds.

-

Oxidation to carboxylic acids or reduction to alcohols.

This synthetic versatility allows chemists to incorporate the 4-fluoro-3-(trifluoromethoxy)phenyl moiety into diverse molecular architectures, exploring its potential in various therapeutic areas.[12][13]

Diagram: Structure-Function Relationships in Drug Design

Caption: How structural motifs drive applications.

Section 5: Exemplary Synthetic Protocol: Reductive Amination

To illustrate the synthetic utility of this compound, the following is a generalized, step-by-step protocol for a reductive amination reaction to synthesize a secondary amine, a common transformation in pharmaceutical chemistry.

Objective: To synthesize N-benzyl-1-(4-fluoro-3-(trifluoromethoxy)phenyl)methanamine.

Materials:

-

This compound

-

Benzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

-

Acetic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in the chosen solvent (e.g., DCM).

-

Imine Formation: Add benzylamine (1.0-1.1 eq) to the solution, followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Slowly add the reducing agent, sodium triacetoxyborohydride (1.2-1.5 eq), portion-wise to the reaction mixture. Caution: Gas evolution may occur.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

-

Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Final Product: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure secondary amine product.

-

Characterization: Confirm the structure and purity of the final product using the analytical techniques described in Section 2.

Diagram: Reductive Amination Experimental Flowchart

Caption: Step-by-step reductive amination workflow.

Conclusion

This compound is a strategically important synthetic intermediate. Its value is derived from the synergistic combination of a versatile aldehyde handle and the powerful physicochemical influence of its fluoro and trifluoromethoxy substituents. These features provide medicinal chemists and material scientists with a robust tool to enhance metabolic stability, tune lipophilicity, and create novel molecular architectures. A thorough understanding of its physical properties, coupled with stringent adherence to safety and handling protocols, will enable researchers to fully leverage the potential of this compound in the development of next-generation pharmaceuticals and advanced materials.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: https://www.mdpi.com/1420-3049/29/14/3233

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/39058145/

- The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. LinkedIn. Available at: https://www.linkedin.com/pulse/role-trifluoromethoxy-groups-modern-chemical-synthesis-vyas-group-inc-f7dcf

- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. Benchchem. Available at: https://www.benchchem.com/pdf/B597726_Tech_Doc.pdf

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: https://www.mdpi.com/1420-3049/28/13/5038

- 3-fluoro-4-(trifluoromethoxy)benzaldehyde AldrichCPR | Sigma-Aldrich. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/cds010759

- 4-Fluoro-3-(trifluoromethyl)benzaldehyde 97 67515-60-0 - Sigma-Aldrich. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/469335

- 4-Trifluoromethoxy-benzaldehyde - SpectraBase. Wiley SpectraBase. Available at: https://spectrabase.com/spectrum/4823vE5NLyQ

- 4-Trifluoromethylbenzaldehyde - Grokipedia. Grokipedia. Available at: https://grokipedia.org/4-trifluoromethylbenzaldehyde/

- Electronic Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: https://www.rsc.

- Factory Supply this compound. Ality Chemical Corporation. Available at: https://www.alitychem.com/product/show/4-fluoro-3-trifluoromethoxybenzaldehyde-86256-48-6.html

- 4-(Trifluoromethyl)benzaldehyde 98 455-19-6 - Sigma-Aldrich. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/224944

- A Technical Guide to the Applications of 3-(Trifluoromethyl)benzaldehyde in Medicinal Chemistry. Benchchem. Available at: https://www.benchchem.

- This compound, 97%, Thermo Scientific 5 g | Buy Online. Fisher Scientific. Available at: https://www.fishersci.pt/shop/products/4-fluoro-3-trifluoromethoxy-benzaldehyde-97-thermo-scientific/11482287

- 4-Fluoro-3-(trifluoromethyl)benzaldehyde - Chem-Impex. Chem-Impex. Available at: https://www.chemimpex.com/products/06443

- Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: https://www.rsc.

- 4-Trifluoromethylbenzaldehyde - Wikipedia. Wikipedia. Available at: https://en.wikipedia.org/wiki/4-Trifluoromethylbenzaldehyde

- SAFETY DATA SHEET. Fisher Scientific. Available at: https://www.fishersci.com/sdsfiles/00454/004540250.pdf

- 4-(Trifluoromethyl)benzaldehyde | 455-19-6 | Tokyo Chemical Industry Co., Ltd.(JP). Tokyo Chemical Industry. Available at: https://www.tcichemicals.com/JP/ja/p/T1091

- 4-HYDROXY-3-(TRIFLUOROMETHYL)BENZALDEHYDE(220227-98-5) 1H NMR spectrum. ChemicalBook. Available at: https://www.chemicalbook.com/spectrum/220227-98-5_1HNMR.htm

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. Available at: https://www.fishersci.com/sdsfiles/00388/003880050.pdf

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11296568/

- The Multifaceted Applications of 3-(Trifluoromethyl)benzaldehyde in Material Science and Specialty Chemicals. NINGBO INNO PHARMCHEM CO.,LTD. Available at: https://www.inno-pharmchem.

- Applications of 3-Fluoro-4-nitrobenzaldehyde Oxime in Medicinal Chemistry: Application Notes and Protocols. Benchchem. Available at: https://www.benchchem.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 4. Factory Supply this compound, CasNo.86256-48-6 Ality Chemical Corporation China (Mainland) [alitychems.lookchem.com]

- 5. 4-フルオロ-3-(トリフルオロメチル)ベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-(トリフルオロメチル)ベンズアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. 4-(Trifluoromethyl)benzaldehyde | 455-19-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. mdpi.com [mdpi.com]

- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. nbinno.com [nbinno.com]

A Technical Guide to 4-Fluoro-3-(trifluoromethoxy)benzaldehyde: A Key Synthon for Advanced Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 4-Fluoro-3-(trifluoromethoxy)benzaldehyde, a fluorinated aromatic aldehyde of increasing importance in medicinal chemistry and materials science. We will explore its fundamental physicochemical properties, discuss plausible and efficient synthetic pathways, and detail its reactivity in key transformations for drug development. The unique electronic contributions of the fluoro and trifluoromethoxy substituents render this molecule a highly valuable building block for creating novel therapeutic agents with enhanced metabolic stability, lipophilicity, and target-binding affinity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the strategic advantages of fluorinated scaffolds in their work.

Introduction: The Strategic Value of Fluorinated Building Blocks

In modern drug discovery, the incorporation of fluorine-containing functional groups is a well-established strategy for optimizing the pharmacological profile of lead compounds.[1][2] The trifluoromethoxy (-OCF3) group, in particular, has gained prominence as a bioisostere for other functionalities, offering a unique combination of properties. Unlike the more common trifluoromethyl (-CF3) group, the -OCF3 group acts as a lipophilic hydrogen bond acceptor and can significantly modulate a molecule's conformation and electronic properties.[2]

This compound emerges as a particularly strategic starting material. It combines three key features:

-

A Reactive Aldehyde Handle: Provides a versatile point for synthetic elaboration via reactions like reductive amination, Wittig olefination, and aldol condensation.

-

A Trifluoromethoxy Group: Enhances metabolic stability by blocking potential sites of oxidation, increases lipophilicity to improve membrane permeability, and can strengthen binding interactions with biological targets.[2]

-

A Fluoro Substituent: Further modulates the electronic character of the aromatic ring, influencing both the reactivity of the aldehyde and the pKa of adjacent functionalities, which can be critical for optimizing drug-receptor interactions.

This guide will serve as a comprehensive resource for understanding and utilizing this potent chemical tool.

Physicochemical and Structural Properties

The precise arrangement of the electron-withdrawing groups on the benzaldehyde core dictates its reactivity and physical characteristics.

Table 1: Core Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₈H₄F₄O₂ | [3] |

| Molecular Weight | 208.11 g/mol | [4] |

| Monoisotopic Mass | 208.01474 Da | [3] |

| InChIKey | CGOFJJTXLIWONB-UHFFFAOYSA-N | [3] |

| Appearance | Varies; typically a solid or oil | [4] |

| Predicted XlogP | 2.7 | [3] |

Below is the 2D chemical structure of the title compound.

Caption: 2D structure of this compound.

Synthesis and Mechanistic Considerations

The synthesis of substituted benzaldehydes often requires careful planning to manage functional group compatibility. A plausible and efficient route to this compound involves the trifluoromethoxylation of a readily available phenol precursor.

Proposed Synthetic Workflow:

The pathway begins with the protection of the aldehyde in 4-fluoro-3-hydroxybenzaldehyde, followed by trifluoromethoxylation, and concluding with deprotection to yield the final product.

Caption: Experimental workflow for a typical reductive amination reaction.

Expert Insights:

-

Choice of Reducing Agent: Sodium triacetoxyborohydride is the preferred reagent. It is milder and more selective for imines over aldehydes than other hydrides like NaBH₄, allowing for a one-pot procedure. Its acidity also helps catalyze imine formation.

-

Solvent: Anhydrous aprotic solvents like DCM or DCE are crucial to prevent hydrolysis of the imine intermediate and decomposition of the hydride reagent.

-

Validation: The protocol is self-validating through in-process monitoring (TLC/LC-MS) to confirm the consumption of starting material and formation of the product before proceeding to the workup and purification stages. Final product identity and purity would be confirmed by ¹H NMR, ¹³C NMR, and HRMS.

Building Blocks for Heterocyclic Scaffolds

The aldehyde can participate in multi-component reactions or condensation reactions with difunctional reagents to construct important heterocyclic cores (e.g., pyrimidines, imidazoles, oxazoles) that are central to many therapeutic areas, including oncology and anti-inflammatory agents. [5]

Safety and Handling

While a specific MSDS for this compound should be consulted, related fluorinated aromatic aldehydes are typically classified with the following hazards:

-

Signal Word: Warning [4]* Hazard Statements: May be harmful if swallowed (Acute Toxicity, Oral), causes skin irritation, causes serious eye irritation. [4]* Precautionary Measures: Standard laboratory PPE is required, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This compound is more than just another aromatic aldehyde; it is a high-value, strategically designed building block for modern chemical synthesis. The convergence of a reactive aldehyde handle with the powerful pharmacological modulating effects of both fluoro and trifluoromethoxy groups makes it an indispensable tool for medicinal chemists. Its application can accelerate the development of drug candidates with improved potency, selectivity, and pharmacokinetic properties, particularly in areas requiring enhanced metabolic stability and CNS penetration.

References

-

African Rock Art. (n.d.). 4-(Trifluoromethoxy)benzaldehyde. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Trifluoromethoxy-benzaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Trifluoromethylbenzaldehyde. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-trifluoromethyl benzaldehyde. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H4F4O2). Retrieved from [Link]

-

NIST. (n.d.). 4-Fluoro-3-(trifluoromethyl)benzaldehyde. Retrieved from [Link]

- Google Patents. (1986). US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Multifaceted Applications of 3-(Trifluoromethyl)benzaldehyde in Material Science and Specialty Chemicals. Retrieved from [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

PubMed Central (PMC). (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C8H4F4O2) [pubchemlite.lcsb.uni.lu]

- 4. 3-fluoro-4-(trifluoromethoxy)benzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

4-Fluoro-3-(trifluoromethoxy)benzaldehyde synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 4-Fluoro-3-(trifluoromethoxy)benzaldehyde

Introduction: A Key Fluorinated Building Block

This compound is an aromatic aldehyde of significant interest to the pharmaceutical and agrochemical industries. Its structure is characterized by a benzaldehyde core substituted with a fluorine atom at the 4-position and a trifluoromethoxy group (-OCF₃) at the 3-position. The presence of these fluorine-containing moieties is critical; fluorine substitution is a widely employed strategy in drug design to enhance metabolic stability, improve lipophilicity, and increase binding affinity to biological targets.[1][2] The trifluoromethoxy group, in particular, serves as a lipophilic hydrogen bond acceptor and can significantly modulate the electronic properties and metabolic fate of a molecule. As such, this compound is a valuable intermediate for synthesizing complex, biologically active compounds.[3] This guide provides a comprehensive overview of a robust synthetic route to this compound and details the analytical techniques essential for its characterization.

Synthetic Strategy: From Toluene to Aldehyde

The most practical and industrially scalable approach to synthesizing substituted benzaldehydes is through the oxidation of the corresponding toluene derivative.[4][5][6] This strategy avoids the complexities and potentially harsh conditions of direct formylation of the aromatic ring. The proposed synthesis of this compound therefore commences from 4-fluoro-3-(trifluoromethoxy)toluene and proceeds via a two-step sequence:

-

Benzylic Bromination: A free-radical halogenation at the benzylic position of the starting toluene.

-

Oxidation: Conversion of the resulting benzyl bromide to the target aldehyde. This is a crucial transformation with several established methods available.[7][8]

This pathway is efficient and relies on well-understood chemical transformations, making it a reliable choice for producing the target compound with high purity.

Caption: Proposed two-step synthesis of this compound.

Step 1: Free-Radical Benzylic Bromination

The first step involves the selective bromination of the methyl group of 4-fluoro-3-(trifluoromethoxy)toluene. This is achieved using a free-radical initiator.

-

Causality Behind Experimental Choices:

-

Reagent: N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination. It provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which minimizes competing electrophilic aromatic substitution (bromination of the benzene ring).

-

Initiator: A radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide is required to initiate the reaction upon heating.

-

Solvent: A non-polar, inert solvent such as carbon tetrachloride (CCl₄) or cyclohexane is used to prevent side reactions.

-

The reaction proceeds through a classic free-radical chain mechanism involving initiation, propagation, and termination steps. The benzylic radical is particularly stable due to resonance delocalization into the aromatic ring, favoring substitution at this position.

Step 2: Oxidation of Benzyl Bromide to Benzaldehyde

The conversion of the intermediate benzyl bromide to the final aldehyde product is a critical oxidation step. While several methods exist, such as the Sommelet reaction or the Kornblum oxidation (using DMSO), a particularly mild and efficient method employs an amine N-oxide.[9][10]

-

Causality Behind Experimental Choices:

-

Oxidant: Pyridine N-oxide is an effective and mild oxidizing agent for converting benzylic halides to aldehydes.[9] It acts as the oxygen donor. The reaction often proceeds at room temperature, which prevents the over-oxidation of the aldehyde to the corresponding carboxylic acid—a common side reaction with harsher oxidants.[11]

-

Promoter: Silver oxide (Ag₂O) is used to facilitate the reaction, likely by acting as a halide scavenger to promote the formation of a key intermediate.[9]

-

Solvent: Acetonitrile is a suitable polar aprotic solvent for this transformation.[9]

-

This method is advantageous due to its mild conditions, good yields for substrates with both electron-donating and withdrawing groups, and straightforward workup.[9]

Experimental Protocols

The following protocols are representative procedures based on established methodologies for analogous transformations.

Protocol 1: Synthesis of 1-(Bromomethyl)-4-fluoro-3-(trifluoromethoxy)benzene

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluoro-3-(trifluoromethoxy)toluene (1 equivalent), N-Bromosuccinimide (NBS, 1.1 equivalents), and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.02 equivalents).

-

Solvent Addition: Add dry carbon tetrachloride (CCl₄) to the flask.

-

Reaction: Heat the mixture to reflux (approx. 77°C) and maintain reflux for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of cold CCl₄.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude 1-(bromomethyl)-4-fluoro-3-(trifluoromethoxy)benzene can be purified by vacuum distillation or used directly in the next step if sufficiently pure.

Protocol 2: Synthesis of this compound

-

Setup: In a round-bottom flask protected from light, dissolve the crude 1-(bromomethyl)-4-fluoro-3-(trifluoromethoxy)benzene (1 equivalent) and pyridine N-oxide (1 equivalent) in acetonitrile.[9]

-

Reagent Addition: Add silver oxide (Ag₂O, 0.5 equivalents) to the solution.[9]

-

Reaction: Stir the resulting mixture vigorously at room temperature under a nitrogen atmosphere overnight (12-16 hours).[9]

-

Work-up: Upon completion, add a drying agent like anhydrous sodium sulfate to the reaction mixture and filter through a pad of Celite. Rinse the flask and filter cake with ethyl acetate.

-

Purification: Combine the organic filtrates and remove the solvent under reduced pressure. The resulting crude oil should be purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) to afford the pure this compound.

Characterization and Data Presentation

Thorough characterization is essential to confirm the identity and purity of the synthesized product. The following data are predicted based on the structure and known values for similar compounds.[12][13]

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | δ ~10.0 ppm (s, 1H, -CHO), δ 7.6-7.9 ppm (m, 3H, Ar-H) |

| ¹³C NMR | δ ~189-191 ppm (C=O), δ ~160-165 ppm (d, ¹JCF, C-F), δ ~120.4 (q, ¹JCF, -OCF₃), Aromatic carbons δ 115-140 ppm |

| ¹⁹F NMR | Two distinct signals are expected: one for the -OCF₃ group and one for the aromatic fluorine. |

| IR (cm⁻¹) | ~2850, 2750 (C-H stretch, aldehyde), ~1705 (C=O stretch, aldehyde), ~1250 (asym C-F stretch, -OCF₃), ~1170 (sym C-F stretch, -OCF₃) |

| Mass Spec (EI) | M⁺ peak corresponding to the molecular weight of C₈H₄F₄O₂ (208.11 g/mol). Fragments showing loss of -H, -CHO, -OCF₃. |

Note: d = doublet, q = quartet, m = multiplet, s = singlet. Coupling constants (J) are critical for definitive assignment.

References

-

Hu, Y., et al. (2007). Convenient oxidation of benzylic and allylic halides to aldehydes and ketones. National Institutes of Health. Available at: [Link]

-

Reddy, M. S., & Narender, M. (2012). Simple Oxidation of Benzylic Halides with 1-Butyl-3-methyl Imidazolium Periodate. ResearchGate. Available at: [Link]

-

Organic Mystery. Preparation of Aromatic Aldehydes and Ketones. organicmystery.com. Available at: [Link]

-

ResearchGate. Convenient oxidation of benzylic and allylic halides to aldehydes and ketones. ResearchGate. Available at: [Link]

-

Online Chemistry Notes. (2022). Aromatic Aldehydes and Ketones - Preparation and Properties. onlinechemistrynotes.com. Available at: [Link]

-

Ghamari, M., et al. (2018). Microwave Assisted Oxidation of Benzyl Halides to Aldehydes and Ketones with 4-Hydroxypyridinium Nitrate Functionalized Silica Gel in Aqueous Media. Taylor & Francis Online. Available at: [Link]

-

Glasp. (2023). Methods to Prepare Benzaldehyde from Toluene. Glasp. Available at: [Link]

-

Ferguson, L. N. (1946). The Synthesis of Aromatic Aldehydes. Scribd. Available at: [Link]

-

RJPN. CONVENIENT METHOD FOR OXIDATION OF BENZYL HALIDES TO BENZALDEHYDE WITH SODIUM NITRATE IN IONIC LIQUID. rjptonline.org. Available at: [Link]

-

Shi, S., et al. (2024). Continuous oxidation of toluene derivatives to aromatic aldehydes in an umbrella-shaped microchannel reactor. Royal Society of Chemistry. Available at: [Link]

-

SpectraBase. 4-Trifluoromethoxy-benzaldehyde. Wiley Online Library. Available at: [Link]

-

Wikipedia. 4-Trifluoromethylbenzaldehyde. Wikipedia. Available at: [Link]

-

NIST. 4-Fluoro-3-(trifluoromethyl)benzaldehyde. NIST WebBook. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. inno-pharmchem.com. Available at: [Link]

-

PubChem. 4-(Trifluoromethyl)benzaldehyde. National Institutes of Health. Available at: [Link]

-

NIST. Benzaldehyde, 4-(trifluoromethyl)-. NIST WebBook. Available at: [Link]

- Google Patents. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor. Google Patents.

-

Supporting Information. 4. Royal Society of Chemistry. Available at: [Link]

-

Supporting Information. 2. Royal Society of Chemistry. Available at: [Link]

-

NIST. 4-Fluoro-2-(trifluoromethyl)benzaldehyde. NIST WebBook. Available at: [Link]

-

NIST. 2-Fluoro-3-(trifluoromethyl)benzaldehyde. NIST WebBook. Available at: [Link]

-

Jadhav, S. A., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. organicmystery.com [organicmystery.com]

- 5. Aromatic Aldehydes and Ketones - Preparation and Properties [chemicalnote.com]

- 6. Continuous oxidation of toluene derivatives to aromatic aldehydes in an umbrella-shaped microchannel reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 7. asianpubs.org [asianpubs.org]

- 8. rjpn.org [rjpn.org]

- 9. Convenient oxidation of benzylic and allylic halides to aldehydes and ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. spectrabase.com [spectrabase.com]

- 13. rsc.org [rsc.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Fluoro-3-(trifluoromethoxy)benzaldehyde

Introduction

4-Fluoro-3-(trifluoromethoxy)benzaldehyde is a substituted aromatic aldehyde of increasing interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethoxy group, imparts distinct electronic properties that can significantly influence molecular interactions, metabolic stability, and lipophilicity. These characteristics make it a valuable building block in the synthesis of novel pharmaceutical candidates and advanced functional materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the disposition of protons on the aromatic ring and the key aldehyde proton. The electron-withdrawing nature of the aldehyde, fluorine, and trifluoromethoxy groups results in a general downfield shift for all protons into the aromatic region.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |

| ~9.95 | s | - | H-7 (Aldehyde) |

| ~8.05 | dd | J_HH ≈ 2.0 Hz, J_HF ≈ 5.0 Hz | H-6 |

| ~7.90 | ddd | J_HH ≈ 8.5 Hz, J_HH ≈ 2.0 Hz, J_HF ≈ 2.5 Hz | H-2 |

| ~7.40 | t | J_HH ≈ 8.5 Hz, J_HF ≈ 8.5 Hz | H-5 |

Expert Interpretation:

-

Aldehyde Proton (H-7): The aldehyde proton is the most deshielded, appearing as a sharp singlet around 9.95 ppm due to the strong anisotropic effect of the carbonyl group.

-

Aromatic Protons (H-2, H-5, H-6):

-

H-5: This proton is expected to appear as a triplet around 7.40 ppm. The apparent triplet multiplicity arises from nearly equal ortho-coupling to H-6 (³J_HH ≈ 8.5 Hz) and ortho-coupling to the fluorine at C-4 (³J_HF ≈ 8.5 Hz).

-

H-2: This proton, ortho to the aldehyde, will be significantly deshielded. It is predicted to be a doublet of doublet of doublets due to ortho-coupling with H-6 (⁴J_HH ≈ 2.0 Hz), meta-coupling with H-5 (³J_HH ≈ 8.5 Hz is not applicable), and meta-coupling to the fluorine at C-4 (⁴J_HF ≈ 2.5 Hz).

-

H-6: This proton is ortho to the trifluoromethoxy group and meta to the aldehyde. It is predicted to appear as a doublet of doublets due to meta-coupling with H-2 (⁴J_HH ≈ 2.0 Hz) and para-coupling to the fluorine (⁵J_HF ≈ 5.0 Hz).

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule, with chemical shifts and carbon-fluorine couplings being particularly diagnostic.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J_CF, Hz) | Assignment |

| ~189.5 | - | C-7 (C=O) |

| ~155.0 | d, ¹J_CF ≈ 260 Hz | C-4 |

| ~145.0 | d, ²J_CF ≈ 15 Hz | C-3 |

| ~133.0 | d, ⁴J_CF ≈ 3 Hz | C-1 |

| ~131.0 | d, ⁴J_CF ≈ 4 Hz | C-5 |

| ~125.0 | s | C-2 |

| ~120.5 | q, ¹J_CF ≈ 258 Hz | C-8 (-OCF₃) |

| ~118.0 | d, ²J_CF ≈ 22 Hz | C-6 |

Expert Interpretation:

-

Carbonyl Carbon (C-7): The aldehyde carbonyl carbon will appear significantly downfield, around 189.5 ppm.

-

Fluorine-Coupled Carbons: The most telling signals are those coupled to fluorine.

-

C-4: The carbon directly bonded to fluorine will exhibit a large one-bond coupling constant (¹J_CF) of approximately 260 Hz.

-

C-3 and C-5: The carbons ortho to the fluorine (C-3 and C-5) will show smaller two-bond couplings (²J_CF).

-

-OCF₃ Carbon (C-8): The carbon of the trifluoromethoxy group will appear as a distinct quartet around 120.5 ppm due to coupling with the three attached fluorine atoms (¹J_CF ≈ 258 Hz).

-

¹⁹F NMR Spectroscopy

¹⁹F NMR is essential for confirming the presence and electronic environment of the two distinct fluorine-containing groups. Chemical shifts are referenced to CFCl₃ (δ = 0.00 ppm).

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -58 | s | -OCF₃ |

| ~ -115 | m | Ar-F |

Expert Interpretation:

-

Trifluoromethoxy Group (-OCF₃): The three fluorine atoms of the trifluoromethoxy group are equivalent and are not coupled to any nearby protons or fluorine atoms, thus they are expected to appear as a sharp singlet around -58 ppm.

-

Aromatic Fluorine (Ar-F): The single fluorine atom on the aromatic ring is expected to appear as a multiplet around -115 ppm due to coupling with the ortho (H-5) and meta (H-2) protons.

Standard Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire data with a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

-

¹³C NMR: Acquire data using a proton-decoupled sequence, a 30° pulse angle, a 2-second relaxation delay, and accumulate at least 1024 scans for adequate signal-to-noise.

-

¹⁹F NMR: Acquire data with a 30° pulse angle, a 2-second relaxation delay, and 64 scans. Use an external reference standard if necessary.

-

Processing: Apply a Fourier transform, phase correction, and baseline correction to all spectra.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands (ATR)

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2850, ~2750 | Medium | C-H stretch (Aldehyde) |

| ~1710 | Strong, Sharp | C=O stretch (Aromatic Aldehyde) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (Aromatic Ring) |

| ~1250 | Very Strong | C-F stretch (Ar-F) |

| ~1210 | Very Strong | C-F asymmetric stretch (-OCF₃) |

| ~1160 | Very Strong | C-O stretch (Aryl Ether) |

| ~1050 | Very Strong | C-F symmetric stretch (-OCF₃) |

Expert Interpretation:

The IR spectrum is dominated by several strong, diagnostic peaks:

-

Aldehyde Group: The presence of the aldehyde is confirmed by the sharp, strong carbonyl (C=O) stretch around 1710 cm⁻¹ and the pair of medium-intensity C-H stretching bands between 2750 and 2850 cm⁻¹.

-

Fluorine Groups: The most intense region of the spectrum will be between 1000 and 1300 cm⁻¹. This area contains the very strong C-F stretching vibrations from both the aromatic C-F bond and, most prominently, the asymmetric and symmetric stretches of the -OCF₃ group. The C-O stretch of the aryl ether linkage also appears in this region.

Standard Protocol for ATR-IR Spectroscopy

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean by wiping it with isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) contributions.

-

Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Processing: Perform an automatic baseline correction and peak-picking.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through analysis of its fragmentation patterns under ionization.

Predicted Mass Spectrometry Data (Electron Ionization, EI-MS)

| Predicted m/z | Relative Intensity | Assignment |

| 208 | High | [M]⁺ (Molecular Ion) |

| 207 | High | [M-H]⁺ |

| 189 | Medium | [M-F]⁺ |

| 179 | High | [M-CHO]⁺ |

| 123 | Medium | [M-OCF₃]⁺ |

Expert Interpretation:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 208, corresponding to the molecular formula C₈H₄F₄O₂. Due to the presence of four fluorine atoms, this peak should be quite stable and thus have a high relative intensity.

-

Key Fragments:

-

[M-H]⁺ (m/z 207): Loss of the weakly bound aldehyde proton is a very common fragmentation pathway for benzaldehydes.

-

[M-CHO]⁺ (m/z 179): Loss of the formyl radical is another characteristic fragmentation, leading to a fluorinated trifluoromethoxybenzene cation.

-

[M-OCF₃]⁺ (m/z 123): Cleavage of the ether bond to lose the trifluoromethoxy radical results in a fluorobenzoyl cation.

-

Standard Protocol for GC-MS (EI) Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Separation: Inject 1 µL of the sample into the GC. Use a standard non-polar column (e.g., DB-5) and a temperature program (e.g., ramp from 50°C to 250°C at 10°C/min) to separate the compound from any impurities.

-

MS Detection: The EI source is typically operated at 70 eV. Scan a mass range from m/z 40 to 400.

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram and analyze the corresponding mass spectrum.

Integrated Spectroscopic Analysis: A Unified Structural Proof

The true power of spectroscopy lies in integrating the data from multiple techniques to build an unassailable structural argument. The workflow below illustrates how the predicted data points converge to confirm the identity of this compound.

Caption: Integrated workflow for structural confirmation.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of NMR, IR, and Mass Spectrometry. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra provide an unambiguous map of the atomic framework and the electronic environment of each nucleus. IR spectroscopy confirms the presence of critical aldehyde and fluoroether functional groups, while mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns. Together, these techniques provide a self-validating system of evidence, ensuring the identity and purity of the compound for researchers and drug development professionals. This guide establishes a benchmark for the spectroscopic analysis of this important chemical entity.

References

Note: As no direct experimental data was found for the target compound, these references provide data for analogous structures and fundamental spectroscopic principles used for the predictive analysis.

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan.[Link] (Used for reference spectra of benzaldehyde and related substituted analogs).

-

PubChem Database. National Center for Biotechnology Information, U.S. National Library of Medicine.[Link] (Used for chemical properties and data on related compounds like 4-(trifluoromethyl)benzaldehyde, CID 67996).

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons, Inc.

A Technical Guide to the Reactivity and Stability of 4-Fluoro-3-(trifluoromethoxy)benzaldehyde

Executive Summary

4-Fluoro-3-(trifluoromethoxy)benzaldehyde is a highly functionalized aromatic aldehyde of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a fluorine atom, a trifluoromethoxy group, and an aldehyde, imparts a complex and highly useful reactivity profile. The potent electron-withdrawing nature of the trifluoromethoxy and fluoro substituents renders the aromatic ring electron-deficient and significantly enhances the electrophilicity of the aldehyde's carbonyl carbon. This activation makes the compound an excellent substrate for nucleophilic addition reactions and a key intermediate for building complex molecular architectures.[1][2] Concurrently, the fluorine atom at the C4 position is activated for nucleophilic aromatic substitution (SNAr). This dual reactivity allows for sequential, site-selective modifications. However, this high reactivity necessitates careful handling and storage, as the compound is sensitive to air, moisture, and certain nucleophiles, with a potential for oxidation of the aldehyde group. This guide provides an in-depth analysis of the electronic factors governing its behavior, a detailed overview of its reactivity, stability considerations, and validated protocols for its application in synthetic chemistry.

Introduction and Physicochemical Properties

This compound is a synthetic building block designed for use in drug discovery and materials science.[1] The incorporation of fluorine and trifluoromethoxy groups is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3] This compound serves as a versatile scaffold, offering multiple reaction sites for the construction of novel chemical entities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₄F₄O₂ | [4] |

| Molecular Weight | 208.11 g/mol | |

| CAS Number | 187353-56-8 (example, may vary) | N/A |

| InChIKey | CGOFJJTXLIWONB-UHFFFAOYSA-N | [4] |

| Appearance | Typically a liquid or low-melting solid | Inferred |

| Predicted XlogP | 2.7 | [4] |

Core Principles: Electronic Effects of Substituents

The reactivity of this compound is dictated by the interplay of the electronic properties of its three substituents on the benzene ring.

-

Aldehyde Group (-CHO): The aldehyde is a moderately deactivating group, withdrawing electron density from the ring through both inductive (-I) and resonance (-M) effects. It directs incoming electrophiles to the meta position.

-

Trifluoromethoxy Group (-OCF₃): This is a powerfully electron-withdrawing group, primarily through a very strong inductive effect (-I) due to the three fluorine atoms. It is considered one of the most lipophilic substituents used in drug design.[2] It is also a meta-director.

-

Fluoro Group (-F): Fluorine is the most electronegative element and exhibits a strong inductive electron-withdrawing effect (-I). However, it can also donate electron density through resonance (+M) via its lone pairs. For halogens, the inductive effect typically outweighs the resonance effect, making it a deactivating group but an ortho, para-director.

The combined effect of these groups, particularly the potent -I effects of the -OCF₃ and -F groups, makes the entire aromatic system highly electron-deficient. This has two primary consequences: a significant increase in the electrophilicity of the aldehyde carbonyl carbon and the activation of the C-F bond towards nucleophilic attack.

Caption: Electronic effects driving the dual reactivity of the molecule.

Reactivity Profile

Reactions at the Aldehyde Carbonyl

The electron-deficient nature of the aromatic ring greatly enhances the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack. This reactivity is analogous to that of other benzaldehydes substituted with strongly electron-withdrawing groups, such as 4-(trifluoromethyl)benzaldehyde.[5][6]

-

Nucleophilic Addition: The compound readily undergoes addition reactions with a wide range of nucleophiles, including organometallic reagents (Grignard, organolithium) and hydrides. Reductions with sodium borohydride to the corresponding benzyl alcohol are expected to be rapid and high-yielding.

-

Reductive Amination: This is a cornerstone reaction in medicinal chemistry for forming C-N bonds. The aldehyde reacts efficiently with primary and secondary amines to form an imine or iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride to yield the corresponding amine.

-

Wittig Reaction and Related Olefinations: The enhanced electrophilicity of the aldehyde facilitates reactions with phosphorus ylides (Wittig reaction) and related reagents (Horner-Wadsworth-Emmons) to form alkenes.[5] The reaction rates are generally faster compared to less activated benzaldehydes.

Reactions on the Aromatic Ring

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at C4 is positioned para to the aldehyde and meta to the trifluoromethoxy group. Both of these powerful electron-withdrawing groups stabilize the negative charge in the Meisenheimer complex intermediate, thereby activating the C-F bond for SNAr.[7] This allows for the displacement of fluoride by a variety of nucleophiles (e.g., amines, alkoxides, thiolates) to form new derivatives. This reaction is often performed in polar aprotic solvents like DMF or DMSO with a base such as potassium carbonate.

-

Electrophilic Aromatic Substitution (EAS): The ring is severely deactivated towards electrophilic attack. Reactions like nitration, halogenation, or Friedel-Crafts are expected to be extremely sluggish and require harsh conditions, if they proceed at all. The extreme difficulty in achieving electrophilic perfluoroalkylation highlights the challenge of performing EAS on such deactivated rings.[8]

Stability, Handling, and Storage

The high reactivity of this compound necessitates specific storage and handling procedures to ensure its integrity. Based on data from structurally similar compounds like 4-(trifluoromethyl)benzaldehyde, a set of best practices can be established.[9][10]

-

Chemical Stability: The aldehyde functionality is prone to oxidation to the corresponding carboxylic acid upon exposure to air. It is also sensitive to strong bases and nucleophiles.

-

Physical Stability: Some related benzaldehydes may form precipitates upon standing, which can be redissolved with gentle warming.[11] It is prudent to assume similar behavior.

-

Storage: The compound should be stored in an airtight container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated (2-8 °C) to minimize degradation.[9]

-

Handling: All manipulations should be performed under an inert atmosphere, avoiding exposure to air, moisture, and incompatible materials like strong oxidizing agents.[10] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn, as the compound is classified as an irritant.[9][10]

Table 2: Recommended Handling and Storage Procedures

| Parameter | Recommendation | Rationale |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the aldehyde group.[9] |

| Temperature | Refrigerated (2-8 °C) | Slows potential degradation pathways. |

| Moisture | Avoid | Prevents unwanted side reactions. |

| Incompatibilities | Strong oxidizing agents, strong bases | To avoid oxidation or undesired nucleophilic attack.[10] |

| PPE | Safety glasses, gloves, lab coat | Compound is an irritant.[10] |

Applications in Synthetic Workflows

The dual-reactivity profile of this compound makes it a powerful tool for building molecular complexity in a controlled, stepwise manner. A common strategy involves first modifying the highly reactive aldehyde group, followed by a substitution reaction on the aromatic ring.

Caption: A typical two-step synthetic route utilizing the compound.

This approach allows for the introduction of two different points of diversity into a molecular scaffold, which is highly valuable in the construction of libraries for drug discovery. The trifluoromethoxy group remains as a stable, lipophilic modulator of the final compound's properties.[2]

Experimental Protocols

The following protocols are generalized procedures that serve as a starting point for synthetic transformations. Researchers should optimize conditions based on their specific substrates.

Protocol 7.1: General Procedure for Reductive Amination

-

Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

-

Solvent: Dissolve the aldehyde in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Amine Addition: Add the primary or secondary amine (1.0-1.2 eq). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq).

-

Stirring: Stir the mixture at room temperature for 20-30 minutes to allow for imine/iminium ion formation.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to control any effervescence.

-

Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Protocol 7.2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

-

Setup: To a clean, dry round-bottom flask equipped with a reflux condenser under an inert atmosphere, add the nucleophile (e.g., a phenol or alcohol, 1.1 eq) and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq).

-

Solvent: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Substrate Addition: Add the this compound derivative (1.0 eq) to the mixture.

-

Heating: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the attacking species.

-

Reaction Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS. Reactions can take from 4 to 24 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Washing: Wash the combined organic layers with water and brine to remove the solvent and inorganic salts.

-

Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography or recrystallization.

Conclusion

This compound is a sophisticated chemical intermediate whose value lies in its precisely engineered electronic properties. The convergence of a highly electrophilic aldehyde and an activated C-F bond for nucleophilic aromatic substitution within a single molecule provides chemists with a powerful platform for efficient and selective synthesis. While its reactivity demands mindful handling and storage, its potential to streamline the creation of complex, fluorinated molecules makes it an indispensable tool for researchers in drug development and advanced materials science.

References

-

SpectraBase. 4-Trifluoromethoxy-benzaldehyde. [Link]

-

African Rock Art. 4-(Trifluoromethoxy)benzaldehyde. [Link]

-

PrepChem.com. Synthesis of 4-trifluoromethyl benzaldehyde. [Link]

-

Grokipedia. 4-Trifluoromethylbenzaldehyde. [Link]

-

Wikipedia. 4-Trifluoromethylbenzaldehyde. [Link]

-

PubChemLite. This compound (C8H4F4O2). [Link]

-

NIST WebBook. 4-Fluoro-3-(trifluoromethyl)benzaldehyde. [Link]

- Google Patents.

-

New Journal of Chemistry. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. [Link]

-

ACG Publications. Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution (SNAr) reaction. [Link]

-

ACS Publications. Electrophilic Perfluoroalkylating Agents. [Link]

-

PubMed Central (PMC). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

PubMed Central (PMC). Concerted Nucleophilic Aromatic Substitutions. [Link]

-

Oakwood Chemical. 4-Fluoro-3-(trifluoromethyl)benzaldehyde. [Link]

-

PubChemLite. 4-fluoro-3-(trifluoromethyl)benzaldehyde (C8H4F4O). [Link]

-

Unknown Source. 4-(Trifluoromethoxy)benzaldehyde. [Link]

-

PubChem. 4-(Trifluoromethyl)benzaldehyde. [Link]

-

ACS Publications. Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

ACS Publications. Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. [Link]

- Google Patents.

-

Stenutz. 4-hydroxy-3-(trifluoromethyl)benzaldehyde. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. PubChemLite - this compound (C8H4F4O2) [pubchemlite.lcsb.uni.lu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. grokipedia.com [grokipedia.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. 4-(三氟甲基)苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to the Material Safety Data Sheet (MSDS) for 4-Fluoro-3-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical Identification and Hazard Assessment Strategy

1.1. Target Compound Profile

-

Chemical Name: 4-Fluoro-3-(trifluoromethoxy)benzaldehyde

-

Molecular Formula: C₈H₄F₄O₂

-

Molecular Weight: 208.11 g/mol

-

Structure:

1.2. Rationale for Analog-Based Hazard Assessment

In the absence of direct safety data, a predictive analysis based on close structural analogs is the most reliable approach. The reactivity and toxicological profile of a molecule are largely determined by its functional groups and their electronic environment. By examining compounds with similar scaffolds—such as isomers and molecules with minor functional group variations—we can project a probable hazard profile for the target compound.

1.3. Selected Structural Analogs for This Assessment

The following compounds have been selected based on their structural similarity to the target molecule:

-

Isomer 1: 3-Fluoro-4-(trifluoromethoxy)benzaldehyde

-

Isomer 2: 3-Fluoro-4-(trifluoromethyl)benzaldehyde[1]

-

Structural Analog (Halogen Variation): 4-Chloro-3-(trifluoromethoxy)benzaldehyde[2]

-

Structural Analog (Fluoro Position): 4-Fluoro-3-(trifluoromethyl)benzaldehyde[3]

-

Structural Analog (Trifluoromethyl Group): 4-(Trifluoromethyl)benzaldehyde[4][5]

The following diagram illustrates the logic of using these analogs to infer the properties of the target compound.

Caption: Analog-based hazard assessment workflow.

Section 2: Physicochemical Properties (Inferred)

The exact physical properties of this compound are not published. However, based on its analogs, it is likely a colorless to light yellow liquid or a low-melting solid at room temperature.[3] The table below summarizes key data from its closest analogs to provide a likely range for its properties.

| Property | Analog Compound | Value | Source |

| Molecular Weight | 4-Fluoro-3-(trifluoromethyl)benzaldehyde | 192.11 g/mol | [3] |

| 3-Fluoro-4-(trifluoromethoxy)benzaldehyde | 208.11 g/mol | ||

| Physical State | 4-Fluoro-3-(trifluoromethyl)benzaldehyde | Colorless to light yellow clear liquid | [3] |

| 3-Fluoro-4-(trifluoromethoxy)benzaldehyde | Solid | ||

| Density | 4-Fluoro-3-(trifluoromethyl)benzaldehyde | 1.408 g/mL at 25 °C | |

| Boiling Point | 4-Fluoro-3-(trifluoromethyl)benzaldehyde | 178 °C | |

| 4-Fluoro-3-(trifluoromethyl)benzaldehyde | 60 °C at 0.5 mmHg | [3] | |

| Flash Point | 3-(Trifluoromethyl)benzaldehyde | 68 °C / 154.4 °F | [8] |

| 4-(Trifluoromethyl)benzaldehyde | 65 °C / 149.0 °F | [4] |

Causality Insight: The presence of four fluorine atoms and an oxygen atom significantly increases the molecular weight and polarity compared to the parent benzaldehyde (106.12 g/mol ).[9] This suggests a higher boiling point and density. The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing group, which will influence the reactivity of the aldehyde functional group.

Section 3: Hazard Identification and GHS Classification (Projected)

A consistent hazard profile emerges from the analysis of structurally related benzaldehydes. The primary hazards are irritation to the skin, eyes, and respiratory tract, with several analogs also showing acute oral toxicity.

3.1. Analysis of Analog Hazard Data

| Analog Compound | GHS Hazard Codes (H-Statements) | Source |

| 3-Fluoro-4-(trifluoromethoxy)benzaldehyde | H302 (Harmful if swallowed), H411 (Toxic to aquatic life with long lasting effects) | |

| 3-Fluoro-4-(trifluoromethyl)benzaldehyde | H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |

| 4-Chloro-3-(trifluoromethyl)benzaldehyde | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [10] |

| 4-(Trifluoromethyl)benzaldehyde | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [4] |

| Benzaldehyde (Parent Compound) | H302+H332 (Harmful if swallowed or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [6] |

3.2. Projected GHS Classification for this compound

Based on this consistent data, the following GHS classification should be conservatively assumed for the target compound until specific data is available.

-

Signal Word: Warning

-

Pictograms:

-

(GHS07: Exclamation Mark)

-

(GHS09: Environment - Precautionary)

-

-

Hazard Statements (H-Codes):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H411 (Precautionary): Toxic to aquatic life with long lasting effects.

-

-

Precautionary Statements (P-Codes):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][10]

-

P271: Use only outdoors or in a well-ventilated area.[1][10]

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][10][11]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[10][11]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][11]

-

P501: Dispose of contents/container to an approved waste disposal plant.[10][11]

-

Section 4: Safe Handling & Personal Protective Equipment (PPE)

The projected hazards necessitate stringent controls to minimize exposure. All work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

4.1. Experimental Workflow Protocol: Safe Weighing and Dispensing

-

Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood sash is at the appropriate height.

-

Staging: Place a tared weigh boat on an analytical balance inside the fume hood.

-

Dispensing: Using a clean spatula or pipette, carefully transfer the required amount of this compound from the stock container to the weigh boat.

-

Closure: Immediately and securely close the stock container.

-

Transfer: Transfer the weighed compound directly to the reaction vessel within the fume hood.

-

Decontamination: Clean any spills within the hood immediately. Wipe the spatula/pipette and external surfaces of the stock bottle before removing from the hood.

-

Waste Disposal: Dispose of the weigh boat and any contaminated wipes in a designated, sealed hazardous waste container.

4.2. Personal Protective Equipment (PPE) Selection

The selection of PPE is critical and should follow a risk-based assessment.

Caption: Decision tree for selecting appropriate PPE.

-

Eye Protection: Chemical safety goggles compliant with EU standard EN 166 or equivalent are mandatory.[12] A face shield should be worn over goggles if there is a significant risk of splashing.

-

Hand Protection: Nitrile gloves are required. Users must inspect gloves for integrity before use and change them immediately if contamination is suspected.

-

Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are required. Ensure no skin is exposed.

-

Respiratory Protection: Work should be performed in a fume hood to avoid inhalation. If engineering controls fail or for large-scale spill cleanup, a NIOSH/MSHA or European Standard EN 143 approved respirator with organic vapor cartridges is necessary.[2]

Section 5: First Aid & Emergency Procedures

Immediate action is critical in case of exposure.

-